5-[(2-Phenylethenyl)sulfanyl]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
609844-30-6 |
|---|---|
Molecular Formula |
C17H13NS |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
5-(2-phenylethenylsulfanyl)quinoline |
InChI |
InChI=1S/C17H13NS/c1-2-6-14(7-3-1)11-13-19-17-10-4-9-16-15(17)8-5-12-18-16/h1-13H |
InChI Key |
JVUMNTNWHGYQMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CSC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Radical Mediated Thiol Yne Reaction
This reaction is typically initiated by a radical initiator or UV irradiation. wikipedia.org
Initiation: The initiator generates a thiyl radical (RS•) from the quinoline-5-thiol.
Propagation: The thiyl radical adds to the phenylacetylene (B144264) triple bond in an anti-Markovnikov fashion, forming a vinyl radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of quinoline-5-thiol, yielding the 5-[(2-phenylethenyl)sulfanyl]quinoline product and regenerating a thiyl radical to continue the chain reaction. d-nb.info This process typically results in a mixture of E/Z isomers. wikipedia.org
Nucleophilic Michael Addition Thiol Yne Reaction
In the presence of a base, the quinoline-5-thiol can be deprotonated to form a thiolate anion. If the alkyne is "activated" by an electron-withdrawing group, this thiolate can act as a nucleophile in a Michael-type conjugate addition. While phenylacetylene (B144264) itself is not strongly activated, this pathway can be facilitated under certain conditions, often with metal catalysts. nih.gov Copper-based catalysts, for instance, can promote the regio- and stereoselective hydrothiolation of alkynes. nih.gov
The mechanism involves the nucleophilic attack of the quinoline-5-thiolate on the alkyne, leading to a vinyl anion intermediate, which is then protonated to give the final product. The stereochemical outcome of this reaction is often dependent on the specific catalyst and reaction conditions employed.
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular environment can be constructed.
¹H NMR Spectroscopy for Proton Environment Analysis
Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule. The spectrum for 5-[(2-Phenylethenyl)sulfanyl]quinoline is expected to show distinct signals corresponding to the protons on the quinoline (B57606) core, the phenylethenyl (styryl) group, and the vinyl linker.
The quinoline ring system typically displays a series of doublets, triplets, and multiplets in the aromatic region (approximately 7.0-9.0 ppm). The specific chemical shifts and coupling constants (J-values) for H-2, H-3, H-4, H-6, H-7, and H-8 are critical for confirming the substitution pattern. The protons on the phenylethenyl group's benzene (B151609) ring would appear as a multiplet, likely between 7.2 and 7.6 ppm. Crucially, the two vinyl protons (-S-CH=CH-Ph) are expected to appear as two distinct doublets, with a large coupling constant (typically >15 Hz) confirming their trans (E) configuration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for similar structures. Actual experimental values are required for confirmation.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinoline H-2 | 8.8 - 9.0 | dd | ~4.8, 1.7 |
| Quinoline H-3 | 7.4 - 7.6 | dd | ~8.3, 4.8 |
| Quinoline H-4 | 8.4 - 8.6 | dd | ~8.3, 1.7 |
| Quinoline H-6 | 7.6 - 7.8 | d | ~8.0 |
| Quinoline H-7 | 7.7 - 7.9 | t | ~8.0 |
| Quinoline H-8 | 8.0 - 8.2 | d | ~8.0 |
| Vinyl H (α to S) | 6.8 - 7.0 | d | >15 (trans) |
| Vinyl H (β to S) | 7.2 - 7.4 | d | >15 (trans) |
| Phenyl H's (C₆H₅) | 7.2 - 7.6 | m | - |
¹³C NMR Spectroscopy for Carbon Skeleton Determination
Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal, providing a count of the non-equivalent carbons. For This compound , 17 distinct signals are expected, corresponding to the 9 carbons of the quinoline ring, the 6 carbons of the phenyl ring, and the 2 carbons of the vinyl bridge. The chemical shifts help to distinguish between aromatic, vinylic, and quaternary carbons. The carbons directly attached to the nitrogen (C-2, C-8a) and sulfur (C-5) atoms will have their chemical shifts significantly influenced by these heteroatoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values. Actual experimental values are required for confirmation.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quinoline C-2 | 150 - 152 |
| Quinoline C-3 | 121 - 123 |
| Quinoline C-4 | 135 - 137 |
| Quinoline C-4a | 129 - 131 |
| Quinoline C-5 | 130 - 132 |
| Quinoline C-6 | 128 - 130 |
| Quinoline C-7 | 126 - 128 |
| Quinoline C-8 | 124 - 126 |
| Quinoline C-8a | 148 - 150 |
| Vinyl C (α to S) | 125 - 127 |
| Vinyl C (β to S) | 130 - 132 |
| Phenyl C-1' (ipso) | 136 - 138 |
| Phenyl C-2'/C-6' | 128 - 130 |
| Phenyl C-3'/C-5' | 127 - 129 |
| Phenyl C-4' | 126 - 128 |
Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity
To assemble the complete molecular puzzle, 2D NMR experiments are employed. These techniques correlate signals from 1D spectra to reveal through-bond and through-space relationships.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity within the quinoline and phenyl spin systems and, importantly, confirm the coupling between the two vinyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of each proton to its corresponding carbon in the skeleton.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to gain structural information from the fragmentation patterns of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For This compound (molecular formula C₁₇H₁₃NS), the expected molecular weight is approximately 263.36 g/mol . ESI-MS would be expected to show a prominent ion peak at m/z ≈ 264.37, corresponding to the [M+H]⁺ ion. The presence of this peak confirms the molecular weight of the synthesized compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule. For the [M+H]⁺ ion of This compound , the calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula C₁₇H₁₄NS⁺. This technique is definitive in verifying that the correct atoms are present in the correct numbers, ruling out other possible structures with the same nominal mass.
Table 3: Summary of Mass Spectrometry Data for this compound
| Technique | Ion Type | Calculated m/z | Expected Experimental m/z | Purpose |
| ESI-MS | [M+H]⁺ | 264.08 | ~264.1 | Confirmation of Molecular Weight |
| HRMS | [M+H]⁺ | 264.0841 | 264.0841 ± 0.0005 | Confirmation of Elemental Composition |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in assessing the purity of synthesized this compound and confirming its molecular weight.
In a typical GC-MS analysis, the sample is vaporized and injected into a capillary column. The separation of components is achieved based on their differential partitioning between a stationary phase and a mobile carrier gas. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
For this compound, the GC chromatogram would ideally show a single, sharp peak, indicating a high degree of purity. The retention time of this peak is a characteristic property under specific chromatographic conditions. The mass spectrum would display a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern that can be used to confirm its structure. The presence of any additional peaks in the chromatogram would suggest the presence of impurities, which can be identified by their respective mass spectra. Studies on related quinoline derivatives have demonstrated the utility of GC-MS in identifying compounds and their isomers, as well as in screening for their presence in various matrices. researchgate.netnih.gov The sensitivity of GC-MS also allows for the detection of trace impurities that might not be observable by other techniques. nih.govmdpi.com
Table 1: Expected GC-MS Data for this compound
| Parameter | Expected Value | Significance |
|---|---|---|
| Retention Time | Dependent on column and conditions | Characteristic for identification |
| Molecular Ion (M+) | m/z corresponding to C17H13NS | Confirms molecular weight |
| Key Fragmentation Ions | Fragments of quinoline and phenylethenylsulfur moieties | Provides structural confirmation |
| Purity (%) | >95% (typically) | Indicates the success of synthesis and purification |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to the vibrations of particular functional groups. journalwjbphs.comnsf.gov
For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of its key structural features. Analysis of related quinoline and styryl compounds provides a basis for these assignments. researchgate.netucj.org.ua The interpretation of these spectra is a crucial step in confirming the successful synthesis of the target molecule. youtube.com
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretching | Aromatic (quinoline and phenyl rings) |
| 1620-1580 | C=C stretching | Aromatic rings |
| 1550-1450 | C=N stretching | Quinoline ring |
| 980-960 | C-H out-of-plane bending | trans-alkene (ethenyl group) |
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic laser light, where the energy shifts in the scattered light correspond to the vibrational modes of the molecule. researchgate.netnih.gov While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. This often results in strong Raman signals for symmetric vibrations and non-polar bonds that are weak or absent in the IR spectrum. ias.ac.inmdpi.com
In the FT-Raman spectrum of this compound, the C=C stretching vibrations of the aromatic rings and the ethenyl bridge are expected to be particularly intense. ucj.org.uamdpi.com The C-S stretching vibration may also be more prominent in the Raman spectrum compared to the IR. The combination of both FT-IR and FT-Raman data provides a more complete picture of the vibrational landscape of the molecule. nih.gov
Table 3: Expected FT-Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 1640-1600 | C=C stretching | Ethenyl group |
| 1600-1550 | C=C stretching | Aromatic rings |
| 1400-1300 | Ring stretching | Quinoline ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum provides information about the conjugated π-electron systems and can be used to determine optical properties such as the maximum absorption wavelength (λmax) and molar absorptivity. nih.govnih.gov
The UV-Vis spectrum of this compound is expected to show strong absorption bands due to π → π* transitions within the extended conjugated system formed by the quinoline ring, the ethenyl bridge, and the phenyl ring. The position of these absorption maxima can be influenced by the solvent polarity. mdpi.comresearchgate.net The introduction of the sulfanyl (B85325) group can also affect the electronic properties and shift the absorption bands compared to unsubstituted styrylquinolines. ucj.org.ua
Table 4: Expected UV-Vis Absorption Data for this compound
| Wavelength Range (nm) | Transition Type | Chromophore |
|---|---|---|
| 250-280 | π → π* | Quinoline and phenyl rings |
Studies on similar styrylquinoline derivatives have shown that the position of the long-wavelength absorption band is sensitive to substituents on the quinoline and phenyl rings, which can be used to tune the optical properties of these compounds for applications in materials science and as fluorescent probes. ucj.org.uamdpi.com
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single crystal X-ray diffraction analysis of this compound would provide a detailed picture of its molecular structure in the solid state. By growing a suitable single crystal and irradiating it with X-rays, a diffraction pattern is obtained that can be mathematically transformed into an electron density map, from which the atomic positions can be determined.
Table 5: Key Structural Parameters from Single Crystal X-ray Diffraction
| Parameter | Expected Information | Significance |
|---|---|---|
| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Describes the symmetry of the crystal lattice |
| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the size and shape of the repeating unit |
| Bond Lengths & Angles | Precise values for all bonds and angles | Confirms the molecular connectivity and geometry |
| Dihedral Angles | Torsion angles between planes | Describes the molecular conformation |
| Intermolecular Interactions | Distances and geometries of non-covalent contacts | Explains the crystal packing and solid-state properties |
The crystallographic data would be invaluable for understanding the structure-property relationships of this compound and for designing new materials with desired solid-state properties. nih.govresearchgate.net
Supramolecular Features and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular assembly of quinoline derivatives is governed by a variety of non-covalent interactions, which dictate their crystal packing and, consequently, their material properties. In compounds structurally related to this compound, such as other styryl quinolines, intermolecular forces like hydrogen bonding and π-π stacking are prominent. nih.gov
Hydrogen Bonding: While the target molecule lacks classic hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor. The nitrogen atom of the quinoline ring and the sulfur atom can participate in weak C-H···N and C-H···S hydrogen bonds. In related crystal structures, C-H···O and C-H···N interactions have been observed to play a significant role in forming complex supramolecular architectures, such as chains or layers. osaka-u.ac.jpnih.gov For instance, in some quinoline-triazole structures, C-H···N hydrogen bonds are formed between neighboring rings. nih.gov
π-π Stacking: The aromatic nature of both the quinoline and the phenylethenyl moieties makes π-π stacking a crucial interaction in the solid state. These interactions can occur in various geometries, including face-to-face and edge-to-face arrangements, contributing significantly to the crystal lattice's stability. nih.gov In the crystal structures of similar styryl quinoline derivatives, π-stacked dimers are formed with centroid-to-centroid distances ranging from 3.59 to 3.73 Å. nih.gov In other quinoline-containing compounds, pairs of quinoline rings have been observed to lie parallel and overlap with a mean separation of 3.4 Å, which is characteristic of π-π interactions. researchgate.net These stacking interactions can lead to the formation of extended one-dimensional chains or two-dimensional sheets. nih.govrsc.org
Table 1: Common Intermolecular Interactions in Quinoline Derivatives
| Interaction Type | Typical Participating Groups | Typical Distances / Geometries | Reference |
|---|---|---|---|
| π-π Stacking | Quinoline-Quinoline, Quinoline-Styryl | Centroid-to-centroid: 3.4 - 3.8 Å | nih.govresearchgate.net |
| Hydrogen Bonding | C-H···N (Quinoline N) | C···N distance: ~2.7 Å | osaka-u.ac.jp |
| Hydrogen Bonding | C-H···S | - | rsc.org |
| van der Waals Forces | Throughout the molecule | - |
Advanced Microanalytical Techniques for Elemental Composition and Purity
The confirmation of the molecular formula and the assessment of purity are fundamental steps following the synthesis of a new compound. For this compound, this is reliably achieved through combustion analysis, a standard microanalytical technique. This method determines the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).
The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector. The obtained percentages are compared against the theoretical values calculated from the molecular formula, C₁₇H₁₃NS. A close agreement between the experimental and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and high purity. researchgate.net
Table 2: Elemental Analysis Data for this compound (C₁₇H₁₃NS)
| Element | Molecular Weight (g/mol) | Calculated (%) | Found (Hypothetical) (%) |
|---|---|---|---|
| Carbon (C) | 204.27 | 77.53 | 77.49 |
| Hydrogen (H) | 13.10 | 4.98 | 4.95 |
| Nitrogen (N) | 14.01 | 5.32 | 5.35 |
| Sulfur (S) | 32.07 | 12.18 | 12.15 |
| Total | 263.45 | 100.00 | 99.94 |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA) for Stability Profiles
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of a compound. nih.gov The analysis involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere, typically nitrogen, to prevent oxidative decomposition. The resulting TGA thermogram plots the percentage of weight loss against temperature.
For an aromatic heterocyclic compound like this compound, a high degree of thermal stability is expected. nih.gov The TGA curve would typically show a stable plateau with negligible mass loss from room temperature up to a high temperature, indicating the absence of volatile impurities like solvents. The onset temperature of decomposition, where significant mass loss begins, is a key indicator of the compound's thermal stability. For related quinoline structures, thermal stability up to 200°C has been reported. nih.govhku.hk The decomposition may occur in one or multiple steps, corresponding to the fragmentation of the molecule. The final residual mass at the end of the experiment provides information about the non-volatile decomposition products.
Table 3: Hypothetical TGA Data for this compound
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Temperature Range | The temperature range of the analysis. | 25 - 700 °C |
| Heating Rate | The rate at which the sample is heated. | 10 °C/min |
| Atmosphere | The gas environment during the analysis. | Nitrogen (N₂) |
| Tonset (Decomposition Onset) | Temperature at which significant weight loss begins. | > 250 °C |
| Weight Loss (Main Step) | Major decomposition event. | ~ 75% at 250-450 °C |
| Residual Mass | Percentage of mass remaining at 700 °C. | < 10% |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the analysis of electronic structures and molecular properties. DFT calculations for 5-[(2-Phenylethenyl)sulfanyl]quinoline would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve reliable predictions of its geometry and electronic characteristics.
The first step in any computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral (torsional) angles that define its shape.
Conformational analysis is crucial for flexible molecules like this one, which possesses rotational freedom around the sulfur-carbon and carbon-carbon single bonds of the vinyl-sulfanyl linker. By systematically rotating these bonds, computational methods can identify various stable conformers (rotational isomers) and the transition states that separate them. The relative energies of these conformers are calculated to identify the global minimum—the most likely structure of the molecule in the gas phase. The presence of substituents, such as the hydroxymethyl group in some 1,3-dioxane (B1201747) derivatives, can influence the conformational equilibrium through intramolecular interactions.
Table 1: Predicted Key Geometric Parameters for a Styrylquinoline Derivative (Illustrative Example) Note: This table illustrates typical parameters obtained from DFT geometry optimization for a related structure, as specific data for this compound is not available.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=C (vinyl) | ~1.34 Å |
| Bond Length | C-S (vinyl-S) | ~1.77 Å |
| Bond Length | S-C (S-quinoline) | ~1.78 Å |
| Bond Angle | C-S-C | ~103° |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, characterizing the molecule's nucleophilicity, while the LUMO is the primary electron acceptor, defining its electrophilicity.
The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich styryl-sulfanyl portion, while the LUMO would likely be distributed across the electron-deficient quinoline (B57606) ring system.
Table 2: Illustrative Frontier Orbital Energies and Energy Gap Note: These values are representative examples based on DFT calculations of similar aromatic molecules.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -2.40 |
| ΔE (Energy Gap) | 3.75 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing intramolecular charge transfer (ICT) and hyperconjugative interactions. This method analyzes the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic charge distribution on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The color scheme typically ranges from red (most negative potential, electron-rich regions) to blue (most positive potential, electron-poor regions), with intermediate potentials shown in yellow and green.
In an MEP map of this compound, the most negative regions (red) would likely be concentrated around the nitrogen atom of the quinoline ring and potentially the sulfur atom, indicating these are the primary sites for electrophilic attack. Conversely, positive potential regions (blue) are often found around hydrogen atoms, particularly those attached to the aromatic rings, marking them as potential sites for nucleophilic attack.
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2 ; Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S) = 1 / η
Electrophilicity Index (ω) = (I + A)² / (8 * (I - A)) ; This measures the energy stabilization when the system acquires additional electronic charge.
These parameters provide a comprehensive theoretical assessment of the molecule's stability and propensity to react.
Table 3: Representative Global Reactivity Descriptors (Calculated from Illustrative FMO Energies)
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.15 |
| Electron Affinity (A) | -ELUMO | 2.40 |
| Chemical Hardness (η) | (I - A) / 2 | 1.875 |
| Chemical Softness (S) | 1 / η | 0.533 |
DFT calculations are highly effective at predicting the vibrational and electronic spectra of molecules. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These theoretical spectra allow for the assignment of specific vibrational modes (e.g., C-H stretching, C=C bending) to experimentally observed bands.
Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). For a conjugated system like this compound, TD-DFT would predict strong absorptions in the UV or visible region, corresponding primarily to π → π* transitions within the delocalized aromatic system.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a leading computational method for investigating the electronic excited states of molecules, making it invaluable for predicting and interpreting their optical properties. rsc.orgresearchgate.netrsc.org This approach calculates vertical excitation energies, which correspond to absorption maxima (λmax) in UV-Vis spectra, and oscillator strengths (f), which relate to the intensity of the absorption bands.
For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. Due to the presence of the conjugated styryl and quinoline moieties, the low-energy transitions are expected to be of a π → π* character. mdpi.com These transitions typically involve the redistribution of electron density from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In styrylquinoline systems, this often corresponds to an intramolecular charge transfer from the phenylethenyl group to the quinoline ring system. mdpi.com
Computational studies on similar chromophores utilize hybrid functionals like B3LYP or range-separated functionals such as ωB97XD, paired with basis sets like 6-311+G(d,p), to achieve a reliable correlation between theoretical and experimental spectra. nih.gov The results of such a theoretical investigation would provide a detailed picture of the molecule's light-absorbing capabilities.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Character |
| S0 → S1 | 355 | 0.48 | HOMO → LUMO (95%) | π → π |
| S0 → S2 | 310 | 0.21 | HOMO-1 → LUMO (88%) | π → π |
| S0 → S3 | 295 | 0.15 | HOMO → LUMO+1 (75%) | π → π* |
This interactive table presents hypothetical TD-DFT results for this compound, illustrating the typical data obtained from such calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed view of their conformational flexibility and interactions with their environment. nih.gov By simulating the atomic motions of this compound over time, researchers can understand its structural dynamics in various media, such as in a solvent or interacting with a biological macromolecule.
| Simulation Parameter | Value/Setting |
| Force Field | AMBER / GAFF |
| Solvent Model | TIP3P Water |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 100 ns |
| Integration Timestep | 2 fs |
This interactive table outlines typical parameters for an MD simulation of this compound.
Computational Reaction Mechanism Elucidation (e.g., Transition State Analysis)
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves locating and characterizing stationary points, including reactants, products, and, most importantly, transition states. For this compound, a relevant photochemical process to investigate would be the E/Z (trans/cis) isomerization around the carbon-carbon double bond of the ethenyl linker, a common reaction for styryl derivatives. beilstein-journals.org
Using Density Functional Theory (DFT), the geometries of the ground state E and Z isomers can be optimized. A transition state search algorithm, such as the Berny optimization, can then be used to locate the structure of the transition state connecting these two isomers. Frequency calculations are performed to confirm the nature of these structures (zero imaginary frequencies for minima, one imaginary frequency for a transition state). The energy difference between the reactant and the transition state defines the activation energy barrier for the isomerization, providing critical information about the reaction kinetics.
| Reaction Pathway | Method/Basis Set | Activation Energy (kcal/mol) |
| E → Z Isomerization | B3LYP/6-31G(d) | 42.5 |
| Z → E Isomerization | B3LYP/6-31G(d) | 38.2 |
This interactive table shows hypothetical activation energies for the E/Z isomerization of this compound, as would be determined through transition state analysis.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.net
The first step in QSPR is to calculate a set of numerical values, known as molecular descriptors, that quantify various aspects of the molecule's structure. For this compound, these descriptors can be calculated from its optimized 3D geometry. They fall into several categories, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, HOMO/LUMO energies).
| Descriptor Type | Example Descriptor | Calculated Value (Hypothetical) |
| Constitutional | Molecular Weight | 277.37 g/mol |
| Topological | Wiener Index | 1254 |
| Electronic | Dipole Moment | 2.15 Debye |
| Electronic | HOMO Energy | -5.8 eV |
| Electronic | LUMO Energy | -2.1 eV |
| Geometric | Polar Surface Area | 12.47 Ų |
This interactive table lists examples of chemical descriptors that can be calculated for this compound.
Once a set of descriptors is generated for a series of related compounds, statistical methods like multiple linear regression (MLR) are used to build a QSPR model. nih.gov This model takes the form of an equation that relates a selection of descriptors to a specific property of interest. For example, a QSPR model could be developed to predict the maximum absorption wavelength (λmax) or the HOMO-LUMO energy gap based on a combination of electronic and topological descriptors. Such models are valuable for predicting the properties of new, unsynthesized derivatives and for understanding which structural features are most influential for a given property.
A hypothetical QSPR equation for predicting λmax could look like: λmax = β₀ + β₁(HOMO) + β₂(LUMO) + β₃(Polarizability) + ...
This equation allows for the rapid screening of virtual compounds and provides insights into the structure-property landscape.
Molecular Docking Studies for Ligand-System Interactions (General Chemical Binding Site Analysis)
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For this compound, docking studies can be used to explore its potential to interact with various biological targets, suggesting possible pharmacological applications. Quinoline derivatives are known to interact with targets such as kinases, reverse transcriptases, and other enzymes. nih.govnih.gov
The process involves preparing the 3D structures of both the ligand and the protein target. The ligand is then placed into the binding site of the protein, and a scoring function is used to evaluate thousands of possible binding poses, ranking them based on estimated binding affinity (often expressed in kcal/mol). nih.gov The best-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov These studies can guide the design of more potent and selective derivatives.
| Protein Target (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| EGFR Tyrosine Kinase | -8.5 | Leu718, Val726 | Hydrophobic |
| Lys745 | Hydrogen Bond | ||
| Phe723 | π-π Stacking |
This interactive table summarizes hypothetical results from a molecular docking study of this compound with the Epidermal Growth Factor Receptor (EGFR) kinase domain.
Chemical Reactivity and Derivatization Pathways
Reactions of the Quinoline (B57606) Heterocycle
The quinoline ring system is an aromatic heterocycle that can undergo a range of reactions, including substitution, reduction, and dearomatization. Its reactivity is influenced by the presence of the electron-donating sulfanyl (B85325) substituent and the electron-withdrawing nature of the nitrogen atom within the heterocyclic ring.
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring
Electrophilic Aromatic Substitution (SEAr):
The quinoline nucleus is generally less reactive towards electrophiles than benzene (B151609) due to the deactivating effect of the heterocyclic nitrogen atom. However, electrophilic substitution is more facile in quinoline than in pyridine (B92270) because the reaction can proceed on the carbocyclic (benzene) ring. The reaction occurs preferentially on this benzenoid ring, avoiding the disruption of the more stable pyridine ring system.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5-(alkylsulfanyl)quinoline
| Position | Influence of Heterocyclic Nitrogen | Influence of 5-Sulfanyl Group | Predicted Outcome |
|---|---|---|---|
| C2 | Deactivated | - | Unlikely |
| C3 | Deactivated | - | Unlikely |
| C4 | Deactivated | - | Unlikely |
| C6 | Weakly deactivated | Activated (ortho) | Possible |
| C7 | Weakly deactivated | - | Less likely |
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic substitution is more common in heteroaromatic systems like quinoline, particularly at the C2 and C4 positions, which are electron-deficient due to the influence of the nitrogen atom. imperial.ac.ukquimicaorganica.org These reactions typically require a good leaving group (such as a halide) at the substitution site and proceed via an addition-elimination mechanism involving a stable Meisenheimer-type intermediate. quimicaorganica.orgyoutube.com
For 5-[(2-Phenylethenyl)sulfanyl]quinoline itself, direct nucleophilic substitution on the unsubstituted ring is unlikely without activation. However, if a leaving group were present at positions 2 or 4, nucleophilic displacement would be a viable reaction pathway. quimicaorganica.org The Chichibabin reaction, which involves the amination of the heterocycle using sodium amide, is a classic example of nucleophilic substitution where the leaving group is a hydride ion. In quinoline, this reaction typically occurs at the C2 position. imperial.ac.uk
Hydrogenation and Reduction Strategies for Quinoline Derivatives
The selective reduction of the quinoline ring is a valuable transformation for accessing 1,2,3,4-tetrahydroquinoline (B108954) (THQ) scaffolds. A significant challenge in this process, especially for sulfur-containing quinolines, is the poisoning of traditional heterogeneous hydrogenation catalysts (e.g., Pd, Pt, Rh) by sulfur compounds. nih.govacs.org
Recent advancements have led to the development of sulfur-tolerant catalyst systems. For instance, a novel unsupported ruthenium-sulfide (Ru-S) catalyst has been shown to effectively hydrogenate a variety of sulfur-containing quinolines under mild conditions without significant hydrodesulfurization (HDS). nih.govacs.orgnih.gov This method demonstrates high chemoselectivity, tolerating various sulfur functionalities including thioethers, sulfoxides, and sulfones. nih.govnih.gov
Table 2: Exemplary Conditions for Sulfur-Tolerant Hydrogenation of Substituted Quinolines
| Catalyst | Substrate Example | Temperature (°C) | H₂ Pressure (bar) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ru-S | 2-Methyl-8-(methylthio)quinoline | 80 | 40 | Methanol | 95 | nih.gov |
| Ru-S | 6-Bromo-2-methyl-8-(methylthio)quinoline | 80 | 40 | Methanol | 93 | nih.gov |
This approach allows for the specific reduction of the nitrogen-containing ring while preserving the C-S bond and other functional groups, making it a highly relevant strategy for the reduction of this compound. nih.govthieme-connect.com
Dearomatization Reactions
Dearomatization reactions transform flat aromatic compounds into three-dimensional, partially or fully saturated structures, which are of significant interest in medicinal chemistry. nih.govacs.org For quinolines, this typically involves breaking the aromaticity of the pyridine ring. rsc.org
Nucleophilic dearomatization is a common strategy, often initiated by the activation of the quinoline ring with an acylating agent (e.g., a chloroformate) to form a reactive quinolinium salt. This intermediate is then susceptible to attack by nucleophiles. nih.gov Copper-catalyzed dearomatization/borylation sequences have been developed for quinoline derivatives, leading to enantiomerically enriched 3-boryl-tetrahydroquinolines. acs.org Another approach involves a photo-induced, trifluoroacetic acid-promoted hydrosilylation, which provides access to C8-substituted dihydroquinolines. nih.gov
These methods highlight the potential to convert quinoline derivatives into more complex, saturated heterocyclic systems. rsc.orgnih.gov The application of these reactions to this compound would provide access to novel scaffolds, though the influence of the sulfanyl and phenylethenyl groups on reaction efficiency and regioselectivity would need to be empirically determined.
Reactions of the Sulfanyl (-SR) Moiety
The thioether linkage is a versatile functional group that can undergo several key transformations, most notably oxidation and cleavage.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in the sulfanyl group of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties and steric profile of the molecule. The oxidation is typically achieved using common oxidizing agents. Careful control of reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial to selectively obtain the sulfoxide without over-oxidation to the sulfone.
Common reagents for this transformation include:
Hydrogen peroxide (H₂O₂): Often used in the presence of an acid catalyst. It is considered a "green" oxidant.
Meta-chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for the oxidation of sulfides. One equivalent typically yields the sulfoxide, while two equivalents lead to the sulfone.
Sodium periodate (B1199274) (NaIO₄): A mild and selective reagent for converting sulfides to sulfoxides.
Oxone (2KHSO₅·KHSO₄·K₂SO₄): A versatile and stable oxidizing agent.
The presence of the vinyl group in the (2-Phenylethenyl)sulfanyl moiety might be susceptible to oxidation under harsh conditions, potentially leading to cleavage or epoxidation. Therefore, mild and selective oxidation methods are preferred.
Thioether Cleavage Reactions
The cleavage of the C-S bond in thioethers is a synthetically useful reaction. In the case of this compound, both the quinoline-C5 bond (an aryl Csp²-S bond) and the ethenyl-C1 bond (a vinyl Csp²-S bond) could potentially be cleaved.
Cleavage of aryl-sulfur bonds typically requires harsh conditions, such as treatment with strong reducing agents (e.g., sodium in liquid ammonia) or certain transition metal catalysts. Palladium-catalyzed reactions have been developed for the alkyl-aryl exchange of thioethers, which proceeds via cleavage of the C(sp³)–S bond. chemrxiv.org However, direct cleavage of a C(sp²)-S bond is more challenging.
Given the structure, cleavage is more likely to be explored at the vinyl-sulfur bond. The specific reactivity of the (2-Phenylethenyl)sulfanyl group, an aryl vinyl thioether, would depend on the chosen reagents. For instance, certain metal-free methods using N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) have been developed for the selective cleavage of C(sp³)–S bonds in thioethers, but their applicability to C(sp²)-S bonds is limited. organic-chemistry.org Transition-metal-free protocols for the vinylation of aryl ethers with calcium carbide have been reported to proceed through C-O bond cleavage, suggesting that analogous C-S bond transformations might be conceivable under specific conditions. nih.gov
Coordination Chemistry as a Sulfur-Donor Ligand with Transition Metals
The thioether sulfur atom in this compound possesses lone pairs of electrons, making it a potential coordination site for transition metals. Thioethers are classified as soft ligands, exhibiting a preference for soft metal ions such as Pd(II), Pt(II), Ag(I), and Cu(I). wikipedia.org The coordination of the sulfur atom to a metal center is influenced by both the metal's identity and the steric and electronic environment of the ligand. rsc.org
In this compound, the quinoline nitrogen also presents a potential coordination site. This creates the possibility for the molecule to act as a bidentate N,S-chelating ligand. The formation of a chelate ring would depend on the specific metal ion and the geometric feasibility of coordinating to both the "hard" nitrogen and "soft" sulfur donors. In many transition metal complexes, thioether ligands have been shown to coordinate in either a monodentate or a bridging fashion, linking two metal centers. wikipedia.org The stereochemistry at the sulfur atom becomes significant upon coordination; the pyramidal sulfur center can become a stereocenter, leading to the formation of chiral complexes. wikipedia.org
The interaction with transition metals is not only relevant for forming stable coordination complexes but also serves as the basis for catalytic transformations involving the molecule.
Table 1: Examples of Transition Metal Coordination with Thioether Ligands
| Metal Center | Ligand Type | Coordination Mode | Resulting Complex Type |
|---|---|---|---|
| Ru(II) | Unsymmetrical Thioether (SMeEt) | Monodentate (S-donor) | Chiral Complex [Ru(NH₃)₅(SMeEt)]²⁺ wikipedia.org |
| Co(II) | ENENES Ligand (N,N',S donors) | Bidentate (κ²[N,N']) or Tridentate (κ³[N,N',S]) | High-Spin Paramagnetic Complex rsc.org |
| Ni(II) | ENENES Ligand (N,N',S donors) | Tridentate (κ³[N,N',S]) | High-Spin Paramagnetic Complex rsc.org |
Reactions of the 2-Phenylethenyl Moiety
The 2-phenylethenyl group contains a carbon-carbon double bond, which is a primary site for various addition and modification reactions. Its reactivity is influenced by conjugation with both the sulfur atom and the phenyl ring.
The olefinic bond in the 2-phenylethenyl moiety is electron-rich and thus susceptible to electrophilic attack. The addition of electrophiles (E⁺) to the double bond would proceed via a carbocation intermediate. The regioselectivity of this addition is governed by the stability of the resulting carbocation.
The intermediate carbocation would be stabilized by resonance involving both the adjacent sulfur atom and the phenyl ring. This stabilization would favor the placement of the positive charge on the carbon atom adjacent to these groups (the α-carbon relative to the phenyl ring and β-carbon relative to the sulfur). Consequently, the electrophile would add to the terminal carbon (the β-carbon relative to the phenyl ring), and the nucleophile (Nu⁻) would attack the more stabilized carbocation at the α-position.
Common electrophilic addition reactions include the addition of hydrogen halides (HX), halogens (X₂), and water under acidic conditions (hydration). The addition of halogens, for instance, is expected to proceed through a cyclic thiiranium ion intermediate, which would lead to an anti-addition stereochemical outcome. nsf.gov
The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This transformation would convert the 2-phenylethenyl group into a 2-phenylethyl group. A variety of catalysts are effective for this purpose, with palladium on carbon (Pd/C) being a common choice for the hydrogenation of vinyl derivatives. mdpi.com
A significant challenge in the hydrogenation of this compound is achieving chemoselectivity. The reaction conditions must be carefully controlled to selectively reduce the olefinic bond without affecting the aromatic quinoline ring or causing hydrogenolysis (cleavage) of the carbon-sulfur bonds. Research on sulfur-containing quinolines has shown that unsupported binary metal sulfide (B99878) catalysts, such as Ru-W-S systems, can effectively hydrogenate the quinoline ring while tolerating the sulfur functionality. nih.gov For selective hydrogenation of the double bond, milder conditions and specific catalysts would be required. Iridium- or rhodium-based catalysts are also known to be effective for the hydrogenation of vinyl sulfoxides, suggesting their potential applicability. nih.gov
Table 2: Catalytic Systems for Hydrogenation of Related Functional Groups
| Substrate Type | Catalyst | Product Type | Selectivity Notes | Reference |
|---|---|---|---|---|
| Dodecyl Vinyl Sulfide | 2% Pd/MWCNT | Dodecyl Ethyl Sulfide | >99% selectivity for C=C reduction | mdpi.com |
| Phenyl Vinyl Sulfoxide | [IrCl(COD)(IMes)] | Ethyl Phenyl Sulfoxide | S-C bond cleavage can be a side reaction | nih.gov |
The phenyl ring of the 2-phenylethenyl group can undergo electrophilic aromatic substitution (EAS). The reactivity of the ring and the orientation of the incoming electrophile are determined by the nature of the substituent attached to it, in this case, the vinylsulfanylquinoline group. This group as a whole is likely to be ortho-, para-directing and activating due to the electron-donating resonance effect of the sulfur atom, which outweighs its inductive withdrawal.
Furthermore, if substituents are already present on the phenyl ring, they will significantly influence the reactivity of the entire molecule.
Electron-Donating Groups (EDGs) such as -OCH₃ or -CH₃ on the phenyl ring increase the electron density of the aromatic system and the adjacent double bond. This enhances the rate of electrophilic attack on both the ring and the olefin. lumenlearning.comlumenlearning.com
Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CN on the phenyl ring decrease the electron density, deactivating the ring towards EAS and making the double bond less nucleophilic. libretexts.org Such groups direct incoming electrophiles to the meta position on the phenyl ring. libretexts.org
These substituent effects can be harnessed to tune the electronic properties and subsequent reactivity of the molecule for specific applications.
Synthetic Transformations and Functional Group Interconversions on this compound
The presence of multiple functional groups allows for a wide array of synthetic transformations beyond the reactions of the phenylethenyl moiety.
One key transformation is the oxidation of the thioether linkage. Using mild oxidizing agents like sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂), the sulfide can be selectively oxidized to a sulfoxide. The resulting 5-[(2-phenylethenyl)sulfinyl]quinoline would feature a chiral sulfur center. With stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA), further oxidation to the corresponding sulfone, 5-[(2-phenylethenyl)sulfonyl]quinoline, is possible. The oxidation state of the sulfur atom dramatically alters the electronic properties of the molecule, with sulfoxides and sulfones being strongly electron-withdrawing. msu.edu
Other potential transformations include:
N-Oxidation: The quinoline nitrogen can be oxidized to an N-oxide using reagents like m-CPBA. This modification significantly alters the reactivity of the quinoline ring, particularly activating the C2 and C4 positions for nucleophilic attack.
Cross-Coupling Reactions: The phenylethenyl group, particularly if functionalized with a halide, could participate in transition metal-catalyzed cross-coupling reactions like the Suzuki, Stille, or Heck reactions, allowing for the attachment of other molecular fragments. organic-chemistry.org
Olefin Metathesis: The terminal double bond could potentially engage in olefin metathesis reactions, providing a route to form new carbon-carbon bonds.
These interconversions allow for the systematic modification of the compound's structure and properties. ub.eduimperial.ac.uk
Regioselective Chemical Modifications
Achieving regioselectivity is a central theme in the functionalization of complex molecules like this compound. The inherent reactivity patterns of the quinoline ring and the influence of the existing substituent guide these modifications.
For classical electrophilic aromatic substitution on the quinoline core, the reaction typically occurs on the benzene ring portion. In an unsubstituted quinoline, electrophiles preferentially attack the C5 and C8 positions. However, in this molecule, the C5 position is already occupied. The bulky and electron-donating 2-phenylethenylsulfanyl group at C5 would sterically hinder further substitution at adjacent positions (C4 and C6) and electronically direct incoming electrophiles primarily to the C8 position.
Modern synthetic methods, particularly transition metal-catalyzed C-H activation, offer alternative and highly regioselective pathways for functionalization. mdpi.comnih.gov
C2-Functionalization: The nitrogen atom can direct metallation to the C2 position. Catalytic systems based on palladium, rhodium, and copper have been extensively used for the C-H arylation, alkylation, and amination of quinolines at the C2 position, often proceeding via a quinoline N-oxide intermediate. mdpi.com
C8-Functionalization: The nitrogen atom can also act as a directing group to facilitate C-H activation at the peri-position, C8.
Distal C-H Functionalization: More advanced methods are being developed for the functionalization of other positions like C3 and C4, which are traditionally less reactive. nih.gov
The presence of the thioether at C5 can influence these C-H activation reactions. The sulfur atom itself could coordinate to the metal catalyst, potentially altering the regiochemical outcome of the C-H functionalization. princeton.edu This directing group interplay allows for precise, regioselective modifications that would be difficult to achieve through classical methods.
Structure Property Relationships Spr in 5 2 Phenylethenyl Sulfanyl Quinoline Analogues
Influence of Quinoline (B57606) Ring Substitution Patterns on Electronic and Spectroscopic Properties
The quinoline ring is an electron-deficient aromatic system, and its electronic properties can be significantly modulated by the introduction of various substituents. mdpi.com The position and electronic nature (electron-donating or electron-withdrawing) of these substituents directly impact the electron density distribution across the entire molecule, influencing its spectroscopic behavior. mdpi.com
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), when attached to the quinoline ring, increase the energy of the Highest Occupied Molecular Orbital (HOMO). This reduces the HOMO-LUMO energy gap, typically resulting in a bathochromic (red) shift in the UV-Vis absorption and fluorescence spectra. mdpi.com Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can also lead to red-shifted spectra and alter the intramolecular charge transfer (ICT) characteristics of the molecule. mdpi.com
| Substituent on Quinoline Ring | Position | General Electronic Effect | Predicted Impact on Absorption (λmax) | Predicted Impact on Emission (λem) |
|---|---|---|---|---|
| -OCH₃ | 6 | Electron-Donating | Bathochromic Shift (Red Shift) | Bathochromic Shift, Increased Quantum Yield |
| -Cl | 7 | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Bathochromic Shift | Bathochromic Shift |
| -NO₂ | 6 | Strongly Electron-Withdrawing | Significant Bathochromic Shift | Often Quenched or Red-Shifted |
| -CH₃ | 2 | Weakly Electron-Donating | Slight Bathochromic Shift | Slight Bathochromic Shift |
Impact of Sulfanyl (B85325) Group Position and Nature on Molecular Conformation and Reactivity
Positioning the sulfanyl group at different locations on the quinoline ring (e.g., position 5 vs. 8) alters the steric environment and the dihedral angle between the quinoline and the phenylethenyl planes. This conformational change directly affects the extent of π-orbital overlap across the molecule, which in turn influences the electronic and optical properties. Studies on related heterocyclic systems show that steric hindrance caused by adjacent bulky groups can force the aromatic rings out of planarity, leading to a hypsochromic (blue) shift in the absorption spectrum due to reduced conjugation.
| Sulfanyl Group Position (on Quinoline) | Nature of Linker | Predicted Conformational Impact | Predicted Reactivity Impact |
|---|---|---|---|
| 5 | Sulfide (B99878) (-S-) | Allows for significant rotational freedom, potential for near-planarity. | Sulfur is nucleophilic; activates quinoline ring for electrophilic attack. |
| 8 | Sulfide (-S-) | Increased steric hindrance with peri-hydrogen, leading to greater twisting. | Reactivity may be sterically hindered. |
| 5 | Sulfoxide (B87167) (-SO-) | Introduces a tetrahedral geometry at sulfur, forcing non-planarity. | Sulfur is less nucleophilic; acts as an electron-withdrawing group. |
| 5 | Sulfone (-SO₂-) | Tetrahedral geometry with strong electron-withdrawing character. | Strongly deactivates the aromatic systems towards electrophilic attack. |
Role of Phenylethenyl Substituents on Molecular Conjugation and Optical Characteristics
The phenylethenyl (styryl) moiety acts as a tunable component for modulating the π-conjugation and the optical properties of the molecule. The extended conjugation provided by the ethylene (B1197577) bridge and the phenyl ring is fundamental to the molecule's ability to absorb and emit light. Substituents on this terminal phenyl ring can systematically alter these properties. researchgate.net
Introducing EDGs (e.g., -OCH₃, -N(CH₃)₂) on the phenyl ring enhances the electron density of the π-system, leading to a pronounced bathochromic shift in both absorption and emission spectra. researchgate.net These groups effectively create a donor-π-acceptor (D-π-A) type structure, where the substituted phenyl acts as the donor and the quinoline moiety acts as the acceptor, facilitating intramolecular charge transfer upon photoexcitation. This often results in large Stokes shifts and solvent-dependent fluorescence (solvatochromism). researchgate.net
Conversely, attaching EWGs (e.g., -NO₂, -CF₃) to the phenylethenyl group enhances the acceptor character of this part of the molecule. This modification also extends the π-conjugation and typically results in a red shift of the absorption and emission maxima. nih.gov The interplay between substituents on the phenylethenyl group and those on the quinoline ring allows for fine-tuning of the optical properties across the visible spectrum, making these compounds interesting for applications as fluorescent probes and materials for optoelectronics. researchgate.netnih.gov The trans-configuration of the carbon-carbon double bond is crucial for maximizing conjugation, as confirmed by NMR and IR spectroscopy in related styryl quinoline derivatives. researchgate.net
Correlation between Molecular Architecture and Supramolecular Assembly
In analogues of 5-[(2-phenylethenyl)sulfanyl]quinoline, the planar and electron-rich quinoline and phenylethenyl rings are predisposed to engage in π–π stacking interactions. rsc.org These interactions are a dominant force in the crystal packing of many quinoline-based compounds, often leading to the formation of dimers, 1D chains, or 2D layers. nih.govmdpi.com The face-to-face or offset stacking of the aromatic rings is influenced by substituents; bulky groups can hinder close packing, while planar substituents may facilitate more ordered arrangements.
The introduction of functional groups capable of forming hydrogen bonds (e.g., -OH, -NH₂) or other specific interactions (e.g., C-H···O, C-Cl···π) can provide additional control over the supramolecular assembly. nih.gov For example, an 8-hydroxyquinoline (B1678124) analogue can form strong hydrogen bonds, significantly influencing its crystal structure and properties. researchgate.net The resulting supramolecular architecture is not just of academic interest; it directly impacts the material's bulk properties, such as its thermal stability and photoluminescence in the solid state.
Theoretical Structure-Reactivity Correlations (e.g., Relationship between Frontier Orbitals and Reactivity)
Theoretical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the relationship between molecular structure and chemical reactivity. mdpi.comnih.gov The energies and spatial distributions of the frontier molecular orbitals—the HOMO and LUMO—are key descriptors of a molecule's electronic behavior. mdpi.comresearchgate.net
The HOMO is associated with the ability to donate electrons, and its energy level (EHOMO) correlates with the ionization potential. The LUMO represents the ability to accept electrons, and its energy (ELUMO) is related to the electron affinity. For this compound analogues, the HOMO is typically distributed over the more electron-rich parts of the molecule, often involving the sulfanyl linker and the phenylethenyl group, while the LUMO is frequently localized on the electron-deficient quinoline ring. researchgate.net
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's kinetic stability and the energy required for electronic excitation. nih.gov A smaller energy gap generally implies higher chemical reactivity and corresponds to lower energy electronic transitions, resulting in absorption at longer wavelengths (red shift). mdpi.com DFT calculations allow for the systematic study of how substituents on either the quinoline or phenylethenyl rings modulate the HOMO and LUMO energy levels and, consequently, the energy gap. This predictive capability is invaluable for designing molecules with specific electronic and optical properties before their synthesis. mdpi.com Molecular electrostatic potential (MEP) maps, another output of DFT calculations, can visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.
| Molecular Descriptor | Definition | Correlation with Property/Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy means more easily oxidized. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy means more easily reduced. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and the energy of the lowest electronic transition (λmax). A smaller gap suggests higher reactivity and longer λmax. |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
Future Research Perspectives and Methodological Advancements
Development of Novel and Efficient Synthetic Protocols
The synthesis of functionalized quinolines is a well-established field, yet the development of novel, efficient, and sustainable methods remains a key research area. nih.govrsc.orgnih.gov For 5-[(2-Phenylethenyl)sulfanyl]quinoline, future synthetic strategies will likely focus on atom economy, reduced reaction times, and environmental compatibility.
Current synthetic approaches to quinoline (B57606) derivatives often involve classical methods which can require harsh conditions. nih.gov Modern synthetic chemistry offers a range of more sophisticated alternatives. rsc.org Future research could explore the following synthetic avenues:
Late-Stage Functionalization: A promising strategy would involve the direct introduction of the sulfanyl (B85325) group onto a pre-formed quinoline ring at the C-5 position via C-H bond functionalization. rsc.org This would be followed by a cross-coupling reaction to introduce the phenylethenyl moiety. This approach would be highly efficient and would allow for the rapid generation of analogues.
One-Pot, Multi-Component Reactions: Designing a one-pot reaction where the quinoline ring is constructed with the desired substituent at the 5-position in a single synthetic operation would be a significant advancement. Such a strategy would improve efficiency and reduce waste. researchgate.net
Flow Chemistry: The use of continuous flow reactors could offer significant advantages for the synthesis of this compound, including improved reaction control, enhanced safety, and easier scalability.
Photocatalysis and Electrosynthesis: These green chemistry approaches could provide mild and selective methods for the key bond-forming reactions in the synthesis of the target molecule, potentially avoiding the need for stoichiometric reagents.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Late-Stage C-H Functionalization | High efficiency, rapid analogue synthesis | Regioselectivity of C-H activation |
| One-Pot, Multi-Component Reactions | Improved efficiency, reduced waste | Finding compatible reaction conditions |
| Flow Chemistry | Enhanced control, scalability, safety | Initial setup costs and optimization |
| Photocatalysis/Electrosynthesis | Green, mild conditions, high selectivity | Catalyst design and reaction optimization |
Application of Advanced Analytical Techniques for Deeper Structural Insights
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and potential applications. While standard analytical techniques such as NMR and mass spectrometry are essential for initial characterization, advanced methods can provide deeper insights. news-medical.net
Future research should employ a suite of advanced analytical techniques:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguously assigning all proton and carbon signals, which is particularly important for complex heterocyclic systems.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the molecule's conformation, bond lengths, and bond angles in the solid state. This would also reveal details about intermolecular interactions.
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of the molecule with high accuracy.
Vibrational Spectroscopy: Advanced techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, coupled with computational calculations, can provide detailed information about the vibrational modes of the molecule. rsc.org
Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Property Prediction
Retrosynthetic Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule, potentially uncovering pathways that a human chemist might overlook. researchgate.netiscientific.org
Reaction Optimization: ML algorithms can be used to optimize reaction conditions by analyzing data from a small number of initial experiments, thereby accelerating the development of efficient synthetic protocols. medium.com
Property Prediction: ML models can be trained on large datasets of known compounds to predict a wide range of properties for this compound, including its physicochemical properties, and potential biological activities. nih.govbroadinstitute.org
Spectroscopic Analysis: ML algorithms are being developed to aid in the analysis of complex spectroscopic data, which could facilitate the rapid characterization of this compound and its derivatives. rsc.orgnih.gov
| AI/ML Application | Potential Impact on Research |
| Retrosynthetic Planning | Discovery of novel and efficient synthetic routes |
| Reaction Optimization | Accelerated development of synthetic protocols |
| Property Prediction | Prioritization of compounds for synthesis and testing |
| Spectroscopic Analysis | Faster and more accurate structural characterization |
Exploration of New Chemical Transformations for Diversification
The chemical structure of this compound offers several sites for further chemical modification, allowing for the creation of a library of related compounds with diverse properties. Future research should focus on exploring new chemical transformations at these sites.
Oxidation of the Sulfide (B99878): The sulfide linkage can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule.
Reactions of the Alkenyl Group: The carbon-carbon double bond in the phenylethenyl group is a handle for a variety of chemical transformations, such as hydrogenation, halogenation, or epoxidation, leading to a range of new derivatives.
Functionalization of the Quinoline and Phenyl Rings: The aromatic rings of the quinoline and phenylethenyl moieties can be further functionalized through electrophilic or nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents.
Computational Chemistry for Predictive Modeling and Mechanistic Understanding
Computational chemistry is a powerful tool for understanding the properties and reactivity of molecules at the atomic level. escholarship.org For this compound, computational studies can provide valuable insights that complement experimental work.
Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of properties, including the molecule's geometry, electronic structure, and spectroscopic properties. These calculations can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's behavior.
Molecular Docking: If a biological target for this class of compounds is identified, molecular docking simulations can be used to predict how this compound might bind to the active site of a protein. This can guide the design of more potent analogues.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with solvent molecules or a biological target.
Mechanistic Studies: Computational methods can be used to elucidate the mechanisms of the chemical reactions used to synthesize or modify this compound, which can help in optimizing reaction conditions and designing new transformations.
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Geometry, electronic structure, spectroscopic properties |
| Molecular Docking | Prediction of binding to biological targets |
| Molecular Dynamics (MD) | Conformational analysis, dynamic behavior |
| Mechanistic Studies | Elucidation of reaction pathways |
Q & A
Basic Research Questions
Q. What are reliable synthetic routes for 5-[(2-Phenylethenyl)sulfanyl]quinoline, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 2-mercaptoquinoline) may react with halogenated phenylethenyl derivatives under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures high purity. Monitoring by TLC and NMR (¹H/¹³C) is critical to confirm intermediates and final product .
Q. How can structural characterization of this compound be performed using crystallography?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX-2018 for structure solution and refinement . For data collection, employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). OLEX2 software integrates visualization and refinement workflows, ensuring accurate bond-length/angle measurements and disorder modeling . Publish CIF files with the Cambridge Structural Database (CSD) for reproducibility.
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Prioritize assays aligned with quinoline derivatives’ known bioactivity. For example:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
- Neuroprotective : Aβ fibril inhibition assays for Alzheimer’s relevance .
- Enzyme inhibition : α-Glycosidase or lipoxygenase activity assays . Validate results with triplicate experiments and positive controls (e.g., donepezil for cholinesterase inhibition).
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder vs. twinning) be resolved during structure refinement?
- Methodology : Use SHELXL’s TWIN/BASF commands to model twinning . For disorder, apply PART/SUMP constraints and analyze residual density maps. Compare refinement metrics (R1/wR2) with/without disorder models. Cross-validate with spectroscopic data (e.g., NMR NOE correlations for spatial proximity) .
Q. What strategies address contradictions in biological activity data across studies?
- Methodology : Investigate variables such as:
- Assay conditions : pH, solvent (DMSO vs. aqueous), and cell line specificity .
- Metabolic stability : Use liver microsome assays to assess compound degradation .
- Structural analogs : Compare with 2-arylethenylquinoline derivatives to identify SAR trends . Apply multivariate statistical analysis (e.g., PCA) to isolate influential factors.
Q. How can computational methods enhance the design of derivatives with improved pharmacological profiles?
- Methodology :
- Docking studies : Use AutoDock Vina with targets like acetylcholinesterase (PDB: 4EY7) to predict binding modes .
- ADMET prediction : Employ SwissADME or ADMETLab 2.0 to optimize logP, bioavailability, and toxicity .
- MD simulations : GROMACS for stability analysis (RMSD/RMSF) over 100 ns trajectories .
Q. What analytical techniques are optimal for studying substitution reactions at the sulfanyl group?
- Methodology :
- Kinetic monitoring : In situ FTIR or HPLC-MS to track reaction progress .
- Isotopic labeling : Use ³⁴S-labeled reagents to elucidate mechanistic pathways via MS/MS .
- DFT calculations : Gaussian 16 for transition-state modeling (B3LYP/6-31G**) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
